molecular formula C27H19BrN2O6S B12137603 (4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12137603
M. Wt: 579.4 g/mol
InChI Key: QXKVWGXGEMNDAN-ZNTNEXAZSA-N
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Description

“5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione” is a complex organic compound that features multiple functional groups, including bromophenyl, benzodioxin, benzothiazol, and pyrrolidine-dione. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C27H19BrN2O6S

Molecular Weight

579.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H19BrN2O6S/c1-34-17-6-7-18-21(13-17)37-27(29-18)30-23(14-3-2-4-16(28)11-14)22(25(32)26(30)33)24(31)15-5-8-19-20(12-15)36-10-9-35-19/h2-8,11-13,23,31H,9-10H2,1H3/b24-22+

InChI Key

QXKVWGXGEMNDAN-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C3=O)C6=CC(=CC=C6)Br

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C3=O)C6=CC(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Typical synthetic routes may include:

    Formation of the bromophenyl group: This could involve bromination of a phenyl precursor.

    Construction of the benzodioxin ring: This might be achieved through cyclization reactions involving appropriate dihydroxy and methylene precursors.

    Synthesis of the benzothiazol ring: This could involve the condensation of o-aminothiophenol with a suitable carbonyl compound.

    Assembly of the pyrrolidine-dione core: This might involve cyclization reactions of amino acids or related precursors.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, and distillation.

    Automation: Utilizing automated synthesis equipment to scale up production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of a substituted phenyl derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
  • 5-(3-fluorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

  • Bromine Substitution : The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
  • Hydroxy Group : The hydroxy group in the benzodioxin ring can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

This outline provides a comprehensive overview of the compound based on general knowledge of similar organic compounds. For specific details, further research and experimental data would be required.

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